molecular formula C15H13N3O2S2 B1456915 N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide CAS No. 953770-85-9

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide

Cat. No. B1456915
M. Wt: 331.4 g/mol
InChI Key: YAEMTDVGLZRBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide” is a chemical compound with the CAS Number: 953770-85-9 . It has a molecular weight of 331.42 .


Molecular Structure Analysis

The molecular formula of this compound is C15H13N3O2S2 . The InChI code is 1S/C15H13N3O2S2/c1-16-14(19)12-7-10(5-6-17-12)20-9-3-4-11-13(8-9)22-15(18-11)21-2/h3-8H,1-2H3,(H,16,19) .

Scientific Research Applications

Antioxidant Capacity Assessment

The assessment of antioxidant capacity using the ABTS/PP Decolorization Assay has been explored extensively, illuminating reaction pathways for antioxidants with ABTS•+, including coupling adduct formation and oxidation without coupling. This assay is particularly relevant for phenolic antioxidants and provides insights into the specific reactions and degradation pathways of coupling adducts, although questions about its overall application and biases remain. This research underlines the complexity and specificity of antioxidant reactions, indicating a need for further investigation to elucidate the total antioxidant capacity contribution and the relevance of oxidation products (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthetic Utility in Medicinal Chemistry

The synthetic methodologies for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, derived from the condensation of o-phenylenediamines with various electrophilic reagents, reveal the importance of azolylthiazoles in medicinal chemistry. This includes the development of fluorescent systems based on 1,3-benzoxazine nuclei and efficient procedures for arylmalonic acids decarboxylative cyanomethyl esterification. These syntheses emphasize the versatility and potential of N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide and related compounds in creating bioactive molecules (Ibrahim, 2011).

Biofouling Prevention in Water Treatment

Research into the application of non-oxidizing biocides for preventing biofouling in reverse osmosis polyamide membrane systems highlights the need for safer strategies to address membrane biofouling. While some biocides show promise, their hazard levels and membrane compatibility must be considered, underscoring the need for further investigation into eco-friendly and effective antifouling agents. This research is critical for enhancing water supply sustainability in water-stressed countries (Da-Silva-Correa et al., 2022).

DNA Interaction Studies

The study of Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, has provided valuable insights into DNA sequence recognition and binding. Hoechst derivatives, used in various biological and medical applications, serve as models for rational drug design and highlight the importance of understanding the molecular basis of DNA interaction for developing new therapeutic agents (Issar & Kakkar, 2013).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antidiabetic, and anticancer properties. The structural activity relationship (SAR) and synthesis methods for benzothiazole compounds underscore their significance in medicinal chemistry, offering insights into the development of new therapeutic agents with enhanced activities and lower toxicity (Bhat & Belagali, 2020).

properties

IUPAC Name

N-methyl-4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)oxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-16-14(19)12-7-10(5-6-17-12)20-9-3-4-11-13(8-9)22-15(18-11)21-2/h3-8H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMTDVGLZRBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide

Synthesis routes and methods

Procedure details

To the solution of 2-methylsulfanyl-benzothiazol-6-ol (3.76 g, 19.08 mmol, 1.0 eq) in DMF (25 mL), was added CsCO3 (15.54 g, 47.70 mmol, 2.5 eq) at room temperature. After stirring for a while, 4-chloro-pyridine-2-carboxylic acid methylamide (4.86 g, 28.62 mmol, 1.5 eq) was added to the mixture and the mixture was stirred at 70° C. under reflux condenser overnight. After cooling the reaction mixture in ice bath, water (100 mL) was added and the aqueous layer was extracted with ethyl acetate (3×150 mL). The organic layer was dried over sodium sulfate, filtered, and evaporated in vacuo. The crude product was purified using 20 g of ISCO Silica Gel column (0%-50%-80%-100% ethyl acetate-hexane mixture over 45 min 40 mL/min run) to yield 4-(2-methylsulfanyl-benzothiazol-6-yloxy)-pyridine-2-carboxylic acid methylamide (3.88 g, 62%) as a white solid. M+H=332.1
Quantity
3.76 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
15.54 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide
Reactant of Route 3
Reactant of Route 3
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide
Reactant of Route 6
Reactant of Route 6
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.